2-methyl-3,4-dihydroquinazoline

Vue d'ensemble

Description

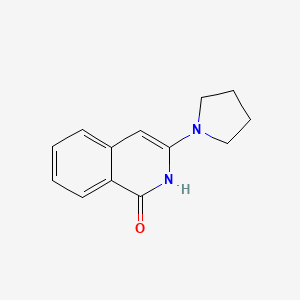

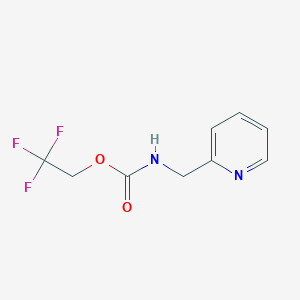

2-methyl-3,4-dihydroquinazoline belongs to the class of nitrogen-containing heterocyclic compounds . It is a core structural component in various biologically active compounds . The molecular formula of 2-methyl-3,4-dihydroquinazoline is C9H10N2 .

Synthesis Analysis

The synthesis of 2-methyl-3,4-dihydroquinazoline involves a novel cascade cyclization/Leuckart–Wallach type strategy . This process uses readily-available starting materials and only requires the addition of formic acid or acetic acid/formic acid . The reaction produces H2O, CO2, and methanol as the sole reaction byproducts .Molecular Structure Analysis

The molecular structure of 2-methyl-3,4-dihydroquinazoline has been studied using 3D-QSAR and docking approaches . These studies have helped establish a molecular model for new drug design .Chemical Reactions Analysis

The chemical reactions of 2-methyl-3,4-dihydroquinazoline involve methylation at two nitrogen atoms . The subsequent alkaline hydrolysis is accompanied by the opening of the heterocycle at the C(2)–N(3) bond, forming the respective amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3,4-dihydroquinazoline include its molecular weight of 146.19 . Further details about its physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- New 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized and studied for their molecular structure using X-ray structural analysis, highlighting advancements in the chemical synthesis and structural understanding of dihydroquinazoline derivatives (Gromachevskaya et al., 2017).

Antimicrobial Applications

- Some 3,4-dihydroquinazoline derivatives have been explored for their antimicrobial properties, offering potential applications in treating infections (El-zohry & Abd-Alla, 2007).

Application in Organic Synthesis

- Efficient synthesis of 2,3,4-trisubstituted 3,4-dihydroquinazolines has been achieved, expanding the utility of these compounds in organic synthesis and drug development (Zhong et al., 2011).

Antitumor Activity

- 3,4-Dihydroquinazoline derivatives have been evaluated for their antitumor activity, offering potential applications in cancer therapy (Jung et al., 2010).

Investigation of Cytotoxicity

- Certain derivatives of 2-methyl-3H-quinazolinone, including 3,4-dihydroquinazolines, were examined for their antimicrobial activity and cytotoxic effects, adding to the understanding of their biological impact (Demirel et al., 2019).

Catalytic Applications

- A copper-catalyzed oxidative [4 + 2]-cyclization reaction of glycine esters with anthranils has been developed to synthesize 3,4-dihydroquinazolines, demonstrating their utility in catalysis (Ren et al., 2019).

Molecular Docking Studies

- Molecular docking studies of novel 3-benzyl-4(3H)quinazolinone analogues revealed their potential as antitumor agents, emphasizing the importance of computational methods in drug design (Al-Suwaidan et al., 2016).

Mechanistic Studies in Catalysis

- Studies on C-H activation of 3-methyl-3,4-dihydroquinazoline by Rh(I) provided insights into the mechanism of C-H activation, important for understanding catalytic processes (Wiedemann et al., 2006).

Pharmacological Activities

- Investigation of anti-inflammatory and analgesic activities of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivatives and their metal complexes adds to the knowledge of their pharmacological properties (Hunoor et al., 2010).

Green Chemistry Applications

- Eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones have been developed, indicating the growing importance of sustainable practices in chemical synthesis (Chen et al., 2007).

Photochemical Synthesis

- Visible-light-mediated synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides demonstrates innovative approaches in photochemical reactions (Wu & Yang, 2016).

Orientations Futures

The future directions in the research of 2-methyl-3,4-dihydroquinazoline involve the design and synthesis of new derivatives or analogues to treat various diseases . The reaction provides an attractive entry point into this important class of compounds and could even be extended to isotopic labeling via the site-selective incorporation of a deuterium atom .

Propriétés

IUPAC Name |

2-methyl-1,4-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXVPPKIGHREJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4-dihydroquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)

![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)